molecular formula C11H9ClN2O2 B6285893 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine CAS No. 1111108-41-8

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine

Cat. No.: B6285893
CAS No.: 1111108-41-8
M. Wt: 236.65 g/mol
InChI Key: RJMKOZFUYSUAGN-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine is an organic compound characterized by the presence of a pyrimidine ring substituted with a 3-chloro-4-methoxyphenyl group and a hydroxyl group

Mechanism of Action

Target of Action

The primary target of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

This interaction can influence various cellular processes, potentially altering cell behavior .

Biochemical Pathways

The compound is involved in modulating the expression of genes associated with redox homeostasis . It is also known to deplete intracellular thiols at acidic pH, which can disrupt redox homeostasis . This disruption can affect various biochemical pathways and their downstream effects.

Pharmacokinetics

These properties play a significant role in determining the compound’s bioavailability .

Result of Action

The compound’s action results in molecular and cellular effects, primarily through its impact on redox homeostasis. By depleting free thiols at acidic pH, it can induce oxidative stress, potentially leading to cell death . This mechanism may be particularly effective against certain types of cells, such as Mycobacterium tuberculosis, which has restricted redox homeostasis and sensitivity to thiol-oxidative stress at acidic pH .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s activity is known to be pH-dependent, with increased efficacy at acidic pH . This property could be particularly relevant in certain environments, such as the acidic phagosomes of macrophages, where Mycobacterium tuberculosis resides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the use of phosphorus oxychloride as a reagent, where the reaction is carried out at elevated temperatures (around 105°C) for several hours . The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of 5-(3-Chloro-4-methoxyphenyl)-2-pyrimidinone.

    Reduction: Formation of 5-(3-Chloro-4-methoxyphenyl)-2,3-dihydropyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine is unique due to its specific combination of a pyrimidine ring with a 3-chloro-4-methoxyphenyl group and a hydroxyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-3-2-7(4-9(10)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMKOZFUYSUAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680854
Record name 5-(3-Chloro-4-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-41-8
Record name 5-(3-Chloro-4-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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